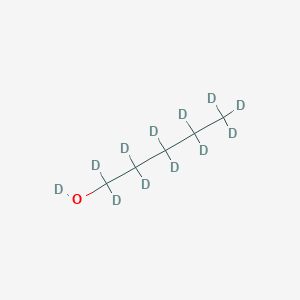

N-Pentyl alcohol-D12

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Pentyl alcohol-D12, also known as 1-Pentanol, n-Amyl Alcohol, is a type of alcohol . It is commonly used in the induction of general anesthesia or for the production of complete anesthesia of short duration .

Synthesis Analysis

The synthesis of N-Pentyl Alcohol-D12 involves a coreduction wet chemical approach . The process is atom-economic, base-free, and allows for excellent retention of stereochemical integrity . The use of diphenylphosphate as an additive significantly enhances reactivity and product selectivity .Molecular Structure Analysis

The molecular formula of N-Pentyl Alcohol-D12 is C5H12O . It has a molecular weight of 100.22 g/mol . The structure of N-Pentyl Alcohol-D12 includes a chain of five carbon atoms with a hydroxyl (-OH) group attached to one end .Chemical Reactions Analysis

The main consumption reactions of N-Pentyl Alcohol-D12 are H-abstraction reactions by hydroxyl (OH) and hydroperoxyl (HO2) radicals . These reactions produce various isomers .Physical And Chemical Properties Analysis

N-Pentyl Alcohol-D12 has a molecular weight of 100.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It also has a Rotatable Bond Count of 3 . The exact mass is 100.164135953 g/mol .科学的研究の応用

Catalysis and Synthesis

N-Pentyl alcohol-D12 and its derivatives are utilized in various catalytic and synthetic applications. For example, n-Pentyl tetrahydrofurfuryl ether, derived from n-pentanol, has properties suitable for use as a diesel component. The synthesis involves a one-pot process using a metal-acid bifunctional catalyst, which includes n-pentanol as a starting material (Tiwari, Jain, & Yadav, 2017). This highlights the role of n-pentyl alcohol-D12 derivatives in the development of alternative fuel sources.

Fuel and Engine Performance

The blending of alcohols like n-pentanol with diesel fuel has been studied for potential use in diesel engines. Research shows that such blends can impact engine performance, emissions, and fuel properties (Atmanli & Yilmaz, 2018). This research is critical for developing more sustainable and efficient fuel options.

Combustion Chemistry

Studies on low-temperature oxidation of fuel mixtures including n-pentane, a related compound to n-pentyl alcohol-D12, provide insights into the combustion chemistry of these compounds. The interaction of n-pentane with other substances like ethanol and dimethyl ether in these mixtures reveals important details about combustion processes and efficiency (Jin et al., 2018).

Nanotechnology and Biomedical Applications

In nanotechnology and biomedical research, derivatives of n-pentyl alcohol-D12, such as penicillamine-modified selenium nanoparticles, are being explored for their potential in treating conditions like Alzheimer's disease. These nanoparticles have shown promise in inhibiting amyloid-β aggregation, a key factor in Alzheimer's pathology (Sun et al., 2017).

Analytical Chemistry

N-Pentyl alcohol-D12 is used in analytical chemistry, particularly in the study of diffusion coefficients in different solvents, which is crucial for understanding solute-solvent interactions and for the development of new separation processes (Okubo et al., 2021).

Cosmetics and Personal Care

In the cosmetics and personal care industry, derivatives of n-pentyl alcohol-D12, such as pentyl rhamnoside, are used in formulations due to their surfactant properties. These compounds contribute to the development of products with high hydration properties and rapid cutaneous penetration (Houlmont et al., 2001).

Spectroscopy

Spectroscopic studies involving n-pentane and n-pentane-D12 provide essential data on vibrational spectra and rotational isomerism, which are important for understanding molecular structures and behaviors (Harada et al., 1977).

Safety And Hazards

When handling N-Pentyl Alcohol-D12, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It should be used only outdoors or in a well-ventilated area. After handling, wash face, hands, and any exposed skin thoroughly. Wear protective gloves, protective clothing, eye protection, and face protection. Keep away from heat, sparks, open flames, and hot surfaces .

特性

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-PSDCQUMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Pentyl alcohol-D12 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)